Methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate
Overview
Description
Methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. This compound is characterized by its unique molecular structure, which includes bromine, chlorine, and hydroxyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a hydroxybenzoate derivative, followed by the introduction of a chloroacetamido group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine and chlorine atoms can be reduced to form corresponding hydrogenated derivatives.
Substitution: The chloroacetamido group can be substituted with other nucleophiles, leading to the formation of different amide derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 5-bromo-3-(2-chloroacetamido)-2-oxobenzoate.
Reduction: Formation of 5-bromo-3-(2-aminoacetamido)-2-hydroxybenzoate.
Substitution: Formation of various amide derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with its targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromo-3-(2-chloroacetamido)-1H-indole-2-carboxylate: Similar in structure but with an indole ring instead of a benzoate.
4-(2-Chloroacetamido)benzoic acid: Lacks the bromine atom and methyl ester group.
Uniqueness
Methyl 5-bromo-3-(2-chloroacetamido)-2-hydroxybenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 5-bromo-3-[(2-chloroacetyl)amino]-2-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO4/c1-17-10(16)6-2-5(11)3-7(9(6)15)13-8(14)4-12/h2-3,15H,4H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXXETVVWWVKLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)NC(=O)CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701150726 | |
Record name | Benzoic acid, 5-bromo-3-[(2-chloroacetyl)amino]-2-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701150726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1708126-09-3 | |
Record name | Benzoic acid, 5-bromo-3-[(2-chloroacetyl)amino]-2-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1708126-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 5-bromo-3-[(2-chloroacetyl)amino]-2-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701150726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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